molecular formula C29H36N4O8 B613536 Fmoc-D-Agp(Boc)2-OH CAS No. 1263045-67-5

Fmoc-D-Agp(Boc)2-OH

Cat. No. B613536
CAS RN: 1263045-67-5
M. Wt: 568,63 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .


Molecular Structure Analysis

The empirical formula of “Fmoc-D-Agp(Boc)2-OH” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .


Physical And Chemical Properties Analysis

“Fmoc-D-Agp(Boc)2-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .

Safety and Hazards

When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNKMXCVKSAEL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Agp(Boc)2-OH

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